L-Serine O-sulfate potassium salt
Overview
Description
L-Serine O-sulfate potassium salt is a compound related to the amino acid serine. It is a derivative where the serine molecule is modified by the addition of a sulfate group. This compound is of interest due to its interactions with biological systems, particularly in the context of NMDA receptor modulation and sulfate assimilation in plants .
Synthesis Analysis
The synthesis of L-serine O-sulfate can be achieved through the enzymatic activity of serine racemase, which catalyzes the elimination reaction of L-serine O-sulfate, producing sulfate, ammonia, and pyruvate . This reaction is significantly faster than the physiological racemization reaction of L-serine, making L-serine O-sulfate a potent inhibitor of D-serine synthesis .
Molecular Structure Analysis
The molecular structure of this compound has been studied in various contexts. For instance, the potassium salt of L-tyrosine-O-sulfate, a related compound, has been crystallized and its structure determined by X-ray diffraction, revealing a penta-coordinated potassium ion chelated to the sulfate and carboxyl oxygen atoms of the molecule . Although this study is on a tyrosine derivative, it provides insight into the potential coordination chemistry of L-serine O-sulfate potassium salts.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it has been shown to inhibit the synthesis of D-serine in primary astrocyte cultures, suggesting that it can modulate the activity of NMDA receptors . Additionally, the oxidation of L-serine by gold(III) complexes has been studied, indicating that L-serine can undergo oxidative decarboxylation and deamination .
Physical and Chemical Properties Analysis
The solubility of L-serine in aqueous potassium sulfate solutions has been investigated, providing insights into the solvation energetics and thermodynamics of amino acids in the presence of salts . The solubility is influenced by the salting-in and salting-out effects, which are determined by the relative solubility and the physicochemical factors affecting the amino acid . The partial molar volumes of L-serine in aqueous ammonium sulfate solutions have also been reported, showing that interactions between ions and charged/hydrophilic groups of the amino acids are predominant .
Scientific Research Applications
Solubility and Thermodynamics
- Studies on amino acids like L-serine in aqueous sodium sulfate (Na2SO4) and potassium sulfate (K2SO4) have been conducted. These studies include measurements of solubilities using the 'gravimetric' method and calculations of solvation thermodynamic parameters, shedding light on solute-solvent and solvent-solvent interactions (Chowdhury et al., 2018).
Biochemical Interactions
- Research has identified L-serine O-sulfate as a powerful inhibitor and alternative substrate for serine racemase, a brain enzyme. This compound inhibits the synthesis of D-serine, a modulator of NMDA receptors, suggesting its potential in conditions where overstimulation of these receptors is harmful (Panizzutti et al., 2001).
Plant Physiology
- The effect of L-serine derivatives like O-acetyl-L-serine on sulfate assimilation in plants has been examined. Such compounds can influence key enzymes in sulfate assimilation, thereby affecting plant growth and development (Neuenschwander et al., 1991).
Structural Analysis
- Structural studies have been conducted on salts of L-serine, like dipotassium O-phospho-L-serine hydrates. Such studies can provide insights into crystal packings, molecular geometries, and interactions crucial for understanding biochemical processes (Bryndal et al., 2004).
Molecular Spectroscopy
- Investigations into the O-sulfation of L-serine and the structural and stability effects of protonation and deprotonation on L-serine have been conducted using IRMPD spectroscopy. This can provide valuable information for analytical proteomics (Paciotti et al., 2015).
Transcriptome Analysis
- Studies have explored the transcriptome response of plants to compounds like O-acetyl-L-serine, which could reveal how plants respond to nutrient deprivation and other stresses (Hubberten et al., 2015).
Microbial Production
- Research into the microbial production of L-serine from renewable feedstocks highlights the potential for efficient, sustainable production methods of this important amino acid (Zhang et al., 2018).
Mechanism of Action
Mode of Action
It is known to be an agonist at mGlu 1α and mGlu 5a subtypes expressed in clonal RGT cell lines . This suggests that it may interact with these receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence glutamatergic signaling pathways . .
Result of Action
As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence cellular signaling and function . .
properties
IUPAC Name |
potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIPCUMLLKNUSU-DKWTVANSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635736 | |
Record name | Potassium O-sulfonato-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17436-02-1 | |
Record name | Potassium O-sulfonato-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?
A1: this compound acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, this compound reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:
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